

Navigating the Synthesis and Application of Bromomethylpyrimidines: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-5-methylpyrimidine

Cat. No.: B113584

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This technical guide provides a comprehensive overview of **4-Bromo-5-methylpyrimidine**, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. Due to the common isomerism in substituted pyrimidines, this guide will also address the closely related and more extensively documented 5-Bromo-4-methylpyrimidine, as much of the available literature refers to this isomer. This document details the chemical properties, synthesis protocols, and potential applications of these compounds, with a focus on their role as versatile building blocks in medicinal chemistry.

Molecular Structure and Identification

The nomenclature of substituted pyrimidines can be ambiguous, leading to potential confusion between isomers. The compound requested, **4-Bromo-5-methylpyrimidine**, has the bromine atom at position 4 and the methyl group at position 5 of the pyrimidine ring. However, a significant portion of commercially available and published data refers to 5-Bromo-4-methylpyrimidine, which has the CAS Number 1439-09-4.^[1] Given the prevalence of data for the latter, it is probable that researchers seeking information on "**4-Bromo-5-methylpyrimidine**" will find the data for CAS 1439-09-4 to be what they are looking for.

Molecular Formula: C₅H₅BrN₂

Molecular Weight: 173.01 g/mol

Below is a table summarizing the key identifiers for 5-Bromo-4-methylpyrimidine.

Identifier	Value
IUPAC Name	5-bromo-4-methylpyrimidine
CAS Number	1439-09-4[1]
Molecular Formula	C ₅ H ₅ BrN ₂
Molecular Weight	173.01 g/mol
InChI	InChI=1S/C5H5BrN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3
InChIKey	ALRPHTZYJPXPGN-UHFFFAOYSA-N
SMILES	<chem>CC1=NC=NC=C1Br</chem>

Physicochemical Properties

The physical and chemical properties of 5-Bromo-4-methylpyrimidine are crucial for its handling, storage, and application in chemical synthesis. A summary of its key properties is presented in the table below.

Property	Value
Appearance	Liquid[1]
Purity	≥98%[1]
XLogP3-AA	1.3
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	0
Exact Mass	171.96361 Da
Monoisotopic Mass	171.96361 Da
Topological Polar Surface Area	25.8 Å ²
Heavy Atom Count	8

Synthesis of Brominated Pyrimidines

The synthesis of brominated pyrimidines can be achieved through various methods. A general one-pot reaction has been developed for the synthesis of 4-bromopyrimidines and condensed 4-bromopyrimidines.^[2] This method involves the cyclization of N-(cyanovinyl)amidines under the catalytic influence of dry hydrogen bromide.^[2] Another approach involves the condensation of 2-aminonitrile compounds with halogenoacetonitriles.^[2]

General Experimental Protocol for the Synthesis of Condensed 4-Bromopyrimidines

This protocol describes a general method for synthesizing condensed 4-bromopyrimidines.^[2]

Materials:

- 2-aminonitrile (10 mmol)
- Halogenoacetonitrile (10 mmol)
- Saturated solution of dry hydrogen bromide gas in 1,4-dioxane (30 mL)
- Crushed ice
- n-hexane for recrystallization

Procedure:

- To a mixture of 10 mmol of 2-aminonitrile and 10 mmol of halogenoacetonitrile, add 30 mL of a saturated solution of dry hydrogen bromide gas in 1,4-dioxane.
- Stir the resultant mixture at 15-20°C for 2 hours.
- Allow the reaction mixture to stand at room temperature for 1 hour.
- Pour the reaction mixture into crushed ice.
- The condensed 4-bromopyrimidines will be obtained as pale yellow solids.

- Filter the solids and recrystallize them from n-hexane.

Applications in Drug Discovery and Medicinal Chemistry

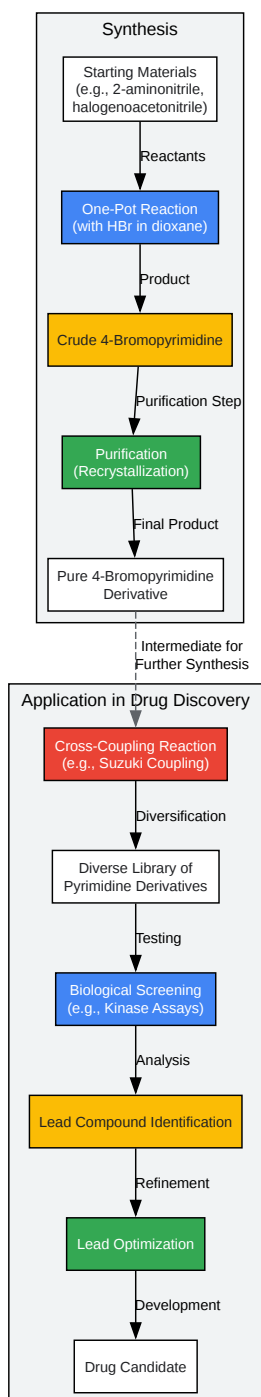
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.^[3] Brominated pyrimidines, in particular, serve as versatile intermediates for the synthesis of more complex molecules, often through cross-coupling reactions.^[4] The pyridine scaffold is a cornerstone in the development of novel therapeutic agents, and derivatives such as bromomethylpyridines are valuable building blocks.^[4]

These compounds are particularly important in the synthesis of kinase inhibitors, which are a major class of anticancer drugs.^[4] The bromine atom on the pyrimidine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups to explore structure-activity relationships.^[4]

Logical Workflow for Synthesis and Application

The following diagram illustrates a general workflow from the synthesis of a brominated pyrimidine to its potential application in drug discovery.

General Workflow for Brominated Pyrimidine in Drug Discovery



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